molecular formula C18H14CaO6 B1588136 Calcium 2-oxo-3-phenylpropanoate CAS No. 51828-93-4

Calcium 2-oxo-3-phenylpropanoate

Cat. No.: B1588136
CAS No.: 51828-93-4
M. Wt: 366.4 g/mol
InChI Key: BKMMOJVSLBZNTK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Calcium 2-oxo-3-phenylpropanoate, also known as Calcium phenylpyruvate, is an organic calcium compound It’s known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .

Mode of Action

It’s known that more than 500 human proteins are known to bind or transport calcium . Therefore, it can be inferred that this compound might interact with these proteins, affecting their function and leading to various physiological changes.

Pharmacokinetics

It’s known that the compound has a water solubility of 000148 mg/mL , which might influence its bioavailability.

Action Environment

It’s known that the compound is stable in air but may decompose at high temperatures . Therefore, environmental factors such as temperature might influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium 2-oxo-3-phenylpropanoate can be synthesized through the reaction of phenylpyruvic acid with calcium hydroxide. The reaction typically involves dissolving phenylpyruvic acid in a suitable solvent, such as water or ethanol, and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or filtration to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: Calcium 2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

  • Calcium 2-oxo-3-phenylpropanoate is primarily used as a reagent in organic synthesis. It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic pathways.

Table 1: Chemical Reactions of this compound

Reaction TypeProducts FormedCommon Reagents Used
OxidationBenzoic acid or other carboxylic acidsPotassium permanganate, chromium trioxide
ReductionPhenylpropanol or other alcoholsSodium borohydride, lithium aluminum hydride
SubstitutionHalogenated, nitrated, or sulfonated derivativesHalogens, nitrating agents

Biological Applications

Role in Metabolic Pathways

  • Research indicates that calcium phenylpyruvate plays a significant role in metabolic pathways. It is particularly studied for its potential therapeutic effects on metabolic disorders such as phenylketonuria (PKU). The compound can be transaminated into corresponding amino acids, aiding in nitrogen metabolism and reducing urea nitrogen levels in the blood .

Case Study: Treatment of Chronic Kidney Disease

  • In clinical settings, calcium phenylpyruvate has been utilized in formulations aimed at treating chronic kidney disease (CKD). The compound helps manage protein metabolism disorders by providing an alternative source of amino acids without increasing urea levels. A notable product developed from this application is the α-keto acid tablet (Ketong), which has shown efficacy in protecting renal function and delaying dialysis initiation .

Medical Applications

Therapeutic Uses

  • The compound is explored for its potential as a calcium supplement and a therapeutic agent in treating metabolic disorders. Its ability to provide essential amino acids while minimizing urea production makes it valuable for patients with compromised renal function .

Table 2: Medical Applications of this compound

ApplicationDescription
Metabolic DisordersUsed to manage PKU and other metabolic conditions
Calcium SupplementProvides bioavailable calcium while aiding metabolism
Renal ProtectionProtects renal function in CKD patients

Industrial Applications

Pharmaceutical Development

  • This compound is used in the pharmaceutical industry for developing drugs targeting metabolic disorders. Its role as an intermediate compound facilitates the synthesis of various therapeutic agents .

Food Industry

  • In food technology, this compound acts as a food additive, enhancing flavor profiles and acting as a preservative. It is particularly beneficial for products targeting individuals with calcium deficiencies .

Agricultural Applications

Plant Growth Regulation

  • Emerging research indicates that calcium phenylpyruvate may enhance plant growth and stress resistance. Studies are ongoing to evaluate its effectiveness as a growth regulator that could improve crop yields under adverse conditions .

Cosmetic Applications

Antioxidant Properties

  • The antioxidant potential of this compound is being investigated for use in cosmetic formulations. Its ability to mitigate oxidative stress could benefit skincare products aimed at reducing signs of aging and improving skin health .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the phenylpyruvate moiety and calcium ion, which imparts distinct chemical and biological properties.

Biological Activity

Calcium 2-oxo-3-phenylpropanoate, also known as phenylpyruvic acid calcium salt, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, applications, and relevant research findings.

  • Chemical Name: this compound
  • Molecular Formula: C18H14CaO6C_{18}H_{14}CaO_6
  • CAS Number: 51828-93-4
  • Molecular Weight: Approximately 370.45 g/mol

Pharmacological Applications

  • Metabolic Disorders : this compound is primarily investigated for its potential in treating metabolic disorders, particularly those related to phenylalanine metabolism. It serves as an intermediate in synthesizing L-phenylalanine and other derivatives used in clinical applications .
  • Anticancer Properties : Research indicates that derivatives of this compound may have anticancer effects. The compound's ability to be synthesized into various forms allows for the exploration of its efficacy against different cancer types .
  • Food Industry : It acts as a food additive, enhancing flavor profiles and serving as a preservative, which can improve the shelf life and safety of food products .
  • Biochemical Research : As a substrate in enzymatic studies, it helps researchers understand enzyme kinetics and metabolic pathways, contributing to the broader field of biochemical research .
  • Agricultural Applications : Studies suggest that it may play a role in plant growth regulation, potentially improving crop yields and stress resistance .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Enzymatic Activity Serves as a substrate for various enzymes, aiding in metabolic studies .
Anticancer Effects Potential use in developing anticancer drugs due to its structural properties .
Flavor Enhancement Used in food products to enhance taste and preserve quality .
Plant Growth Regulation Investigated for its role in promoting plant growth and resilience .

Case Studies and Research Findings

  • Synthesis and Efficacy : A study highlighted the synthesis of phenylpyruvic acid derivatives that demonstrated significant biological activity against certain cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy as an anticancer agent .
  • Pharmacokinetics : Research on the pharmacokinetic properties of calcium salts of keto acids shows rapid absorption and metabolism in healthy individuals. This rapid action suggests potential benefits for patients with metabolic disorders, where timely intervention is critical .
  • Clinical Applications : Clinical trials have explored the use of this compound in patients with chronic kidney disease, where it may play a role in managing amino acid levels and improving overall metabolic health .

Properties

IUPAC Name

calcium;2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMOJVSLBZNTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156-06-9 (Parent)
Record name Calcium 2-oxo-3-phenylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00199786
Record name Calcium bis(3-phenylpyruvate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54865-40-6, 51828-93-4
Record name (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54865-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calcium 2-oxo-3-phenylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bis(3-phenylpyruvate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis(3-phenylpyruvate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM 2-OXO-3-PHENYLPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9Q5UU79A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Calcium 2-oxo-3-phenylpropanoate
Calcium 2-oxo-3-phenylpropanoate
Calcium 2-oxo-3-phenylpropanoate
Calcium 2-oxo-3-phenylpropanoate
Reactant of Route 5
Calcium 2-oxo-3-phenylpropanoate
Reactant of Route 6
CID 21877664
Calcium 2-oxo-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.